molecular formula C20H14N2O3S B2358748 4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde CAS No. 730967-93-8

4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde

Cat. No.: B2358748
CAS No.: 730967-93-8
M. Wt: 362.4
InChI Key: BNEOWRKEYSUTNH-UHFFFAOYSA-N
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Description

4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde is a complex organic compound that belongs to the class of thiazolopyrimidines Thiazolopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolopyrimidine core . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., Br2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an anticancer and antibacterial agent sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-11-14-6-8-17(9-7-14)25-12-16-10-19(24)22-18(13-26-20(22)21-16)15-4-2-1-3-5-15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEOWRKEYSUTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)COC4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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